molecular formula C16H14N4S B12551629 3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

Cat. No.: B12551629
M. Wt: 294.4 g/mol
InChI Key: JSUHJUXUYFCORH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. This compound is characterized by a fused ring system consisting of a triazole ring and a thiadiazine ring. The presence of phenyl groups at positions 3 and 6 adds to its structural complexity and potential biological activity. Triazolothiadiazines have garnered significant attention due to their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine typically involves the reaction of Schiff bases derived from 4-amino-2-methyl-5-methylthio-2H-1,2,4-triazole-3(4H)-thione with phenacyl bromides. This reaction yields 7-aroyl-6-aryl-6,7-dihydro-1-methyl-3-methylthio-5H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazinium bromides . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine or sodium ethoxide.

Industrial Production Methods

Industrial production methods for triazolothiadiazines, including this compound, involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to reduce reaction times and increase efficiency .

Chemical Reactions Analysis

Types of Reactions

3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents like chloroform or dichloromethane with bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine involves its interaction with various molecular targets. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to its pharmacological effects. Additionally, it can interact with DNA and proteins, disrupting cellular processes and leading to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
  • 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
  • 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
  • 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines

Uniqueness

3,6-Diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine is unique due to the presence of phenyl groups at positions 3 and 6, which enhance its biological activity and stability. This structural feature distinguishes it from other triazolothiadiazines and contributes to its diverse pharmacological properties .

Properties

Molecular Formula

C16H14N4S

Molecular Weight

294.4 g/mol

IUPAC Name

3,6-diphenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine

InChI

InChI=1S/C16H14N4S/c1-3-7-13(8-4-1)15-17-18-16-20(15)11-19(12-21-16)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

JSUHJUXUYFCORH-UHFFFAOYSA-N

Canonical SMILES

C1N(CSC2=NN=C(N21)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.